1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine
CAS No.:
Cat. No.: VC15836792
Molecular Formula: C14H23N3S
Molecular Weight: 265.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N3S |
|---|---|
| Molecular Weight | 265.42 g/mol |
| IUPAC Name | 1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine |
| Standard InChI | InChI=1S/C14H23N3S/c1-11-9-12(18-14(2,3)4)10-16-13(11)17-7-5-15-6-8-17/h9-10,15H,5-8H2,1-4H3 |
| Standard InChI Key | RAFZQFPFJYDADE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1N2CCNCC2)SC(C)(C)C |
Introduction
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is a synthetic organic compound with the molecular formula C14H23N3S and a molecular weight of 265.42 g/mol . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features, which include a pyridine ring substituted with a tert-butylthio group and a piperazine ring.
Synthesis and Preparation
While specific synthesis details for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine are not readily available in the provided sources, compounds with similar structures often involve multi-step reactions involving the formation of the pyridine ring and subsequent attachment of the piperazine moiety. Generally, such syntheses may involve nucleophilic substitution reactions or cross-coupling reactions.
Biological Activity and Potential Applications
Although specific biological activity data for 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine are not detailed in the available literature, compounds with similar structures (e.g., piperazine derivatives) have been explored for various biological activities, including antipsychotic and anti-diabetic properties . The presence of a piperazine ring often suggests potential interactions with biological targets such as receptors or enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume